1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1049450-74-9
VCID: VC7028222
InChI: InChI=1S/C15H18F2N6O/c1-2-15(24)22-7-5-21(6-8-22)10-14-18-19-20-23(14)11-3-4-12(16)13(17)9-11/h3-4,9H,2,5-8,10H2,1H3
SMILES: CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Molecular Formula: C15H18F2N6O
Molecular Weight: 336.347

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

CAS No.: 1049450-74-9

Cat. No.: VC7028222

Molecular Formula: C15H18F2N6O

Molecular Weight: 336.347

* For research use only. Not for human or veterinary use.

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one - 1049450-74-9

Specification

CAS No. 1049450-74-9
Molecular Formula C15H18F2N6O
Molecular Weight 336.347
IUPAC Name 1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C15H18F2N6O/c1-2-15(24)22-7-5-21(6-8-22)10-14-18-19-20-23(14)11-3-4-12(16)13(17)9-11/h3-4,9H,2,5-8,10H2,1H3
Standard InChI Key NSUNNEUHBFWKDH-UHFFFAOYSA-N
SMILES CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F

Introduction

Synthesis and Characterization

The synthesis of compounds with similar structures often involves the reaction of aryl azides with triethylorthoformate to form tetrazoles, followed by further functionalization to attach the piperazine and propanone moieties. Characterization typically involves spectroscopic methods such as IR, NMR, and mass spectrometry.

Synthesis StepDescription
1. Tetrazole FormationAryl azide reacts with triethylorthoformate in acetic acid.
2. Piperazine AttachmentThe tetrazole derivative is further modified to attach the piperazine ring.
3. Propanone AttachmentThe final step involves attaching the propanone moiety to the piperazine ring.

Biological Activities

Compounds with tetrazole and piperazine rings have shown potential in various biological applications, including antimicrobial and antiviral activities. The presence of these rings can enhance interactions with biological targets, making them promising candidates for drug development.

Biological ActivityDescription
Antimicrobial ActivityTetrazole-based compounds have shown promising antimicrobial properties.
Antiviral ActivitySome tetrazole derivatives have been explored for their potential in inhibiting viral replication.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator